While the provided literature doesn't detail the specific synthesis method for Y-0452, it emphasizes its distinct chemical structure from other PPARα agonists []. Further research is needed to elucidate its synthesis pathway, which could involve multi-step organic synthesis utilizing various reagents and catalysts.
Y-0452 functions as a PPARα agonist, activating the receptor and modulating the expression of genes involved in lipid metabolism, inflammation, and angiogenesis []. In the context of DR, Y-0452 demonstrated several beneficial effects:
The primary application of Y-0452 explored in the provided literature is its potential as a therapeutic agent for DR []. Studies using diabetic rat models and the oxygen-induced retinopathy (OIR) model demonstrated its efficacy in:
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7